3,5-Dicyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyclopropylaniline is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclopropylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the cyclopropyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyclopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted cyclohexylamines.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-substituted cyclohexylamines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3,5-Dicyclopropylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dicyclopropylaniline involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenylamine: Similar structure but with methyl groups instead of cyclopropyl groups.
3,5-Diethylphenylamine: Contains ethyl groups at the 3rd and 5th positions.
3,5-Dicyclohexylaniline: Larger cycloalkyl groups compared to cyclopropyl groups.
Uniqueness
3,5-Dicyclopropylaniline is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding interactions, and overall behavior in various chemical and biological systems.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3,5-dicyclopropylaniline |
InChI |
InChI=1S/C12H15N/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4,13H2 |
InChI Key |
PGUFHPXWCXOPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.